molecular formula C24H29N3O4S B2794278 3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-41-3

3-Benzyl-8-((5-isopropyl-2-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2794278
CAS RN: 1021081-41-3
M. Wt: 455.57
InChI Key: BVHYVACSYPAONO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different functional group. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, is quite complex. It contains a spirocyclic system (triazaspiro[4.5]decane), which is a type of cyclic compound where two rings share a single atom .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on its functional groups. For instance, the benzyl group might undergo reactions typical of aromatic compounds, while the sulfonyl group could potentially participate in a variety of substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of aromatic rings might increase its stability, while the sulfonyl group could potentially affect its reactivity .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating potential applications or biological activities .

properties

IUPAC Name

3-benzyl-8-(2-methyl-5-propan-2-ylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S/c1-17(2)20-10-9-18(3)21(15-20)32(30,31)26-13-11-24(12-14-26)22(28)27(23(29)25-24)16-19-7-5-4-6-8-19/h4-10,15,17H,11-14,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHYVACSYPAONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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